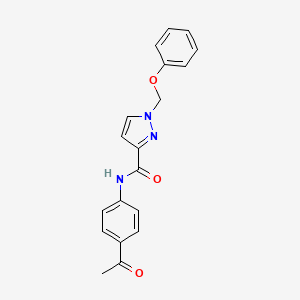![molecular formula C16H19F2NO2 B10953816 (2E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10953816.png)
(2E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one is a synthetic organic compound characterized by the presence of an azepane ring, a difluoromethoxy-substituted phenyl group, and a propenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethoxy-containing reagent.
Formation of the Propenone Moiety: The propenone moiety is formed through an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of catalysts, solvents, and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of new compounds with different functional groups replacing the difluoromethoxy group.
Applications De Recherche Scientifique
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(1-Piperidinyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
(E)-3-(1-Morpholinyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring systems
Propriétés
Formule moléculaire |
C16H19F2NO2 |
|---|---|
Poids moléculaire |
295.32 g/mol |
Nom IUPAC |
(E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H19F2NO2/c17-16(18)21-14-7-5-13(6-8-14)15(20)9-12-19-10-3-1-2-4-11-19/h5-9,12,16H,1-4,10-11H2/b12-9+ |
Clé InChI |
DTPUFNLEHIHJBO-FMIVXFBMSA-N |
SMILES isomérique |
C1CCCN(CC1)/C=C/C(=O)C2=CC=C(C=C2)OC(F)F |
SMILES canonique |
C1CCCN(CC1)C=CC(=O)C2=CC=C(C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953742.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10953744.png)
![N-[3-(cyclohexylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10953757.png)
![2-{[5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10953764.png)
![(4Z)-2-(4-bromophenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10953769.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953772.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10953785.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B10953790.png)

![1,5-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole](/img/structure/B10953798.png)
![Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10953802.png)
![N-[2-(undecanoylamino)ethyl]undecanamide](/img/structure/B10953807.png)

![4-[3-(diethylamino)propyl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10953817.png)
